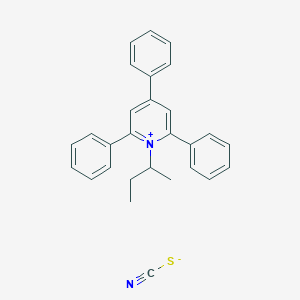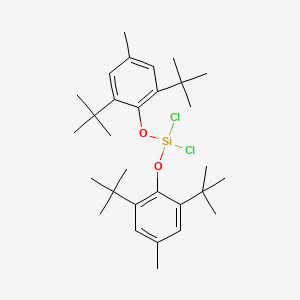
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane is an organosilicon compound characterized by the presence of two 2,6-di-tert-butyl-4-methylphenoxy groups attached to a silicon atom, which is also bonded to two chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with silicon tetrachloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of chlorine atoms with phenoxy groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation and Reduction: The phenoxy groups can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF), under inert atmosphere.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) are used under controlled conditions.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation and Reduction: Modified phenoxy groups with altered oxidation states.
科学的研究の応用
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a protective agent for sensitive biological samples.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
作用機序
The mechanism of action of Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane involves the interaction of its phenoxy groups with various molecular targets. The bulky tert-butyl groups provide steric protection, enhancing the stability of the compound and its derivatives. The silicon atom serves as a central scaffold, allowing for the attachment of different functional groups and facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
Dichlorodiphenylsilane: Similar structure but with phenyl groups instead of 2,6-di-tert-butyl-4-methylphenoxy groups.
Dichlorodimethylsilane: Contains methyl groups instead of phenoxy groups.
Dichlorobis(2,6-di-tert-butylphenoxy)silane: Lacks the methyl group on the phenoxy rings.
Uniqueness
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane is unique due to the presence of the 2,6-di-tert-butyl-4-methylphenoxy groups, which provide enhanced steric protection and stability. This makes it particularly useful in applications where stability and resistance to degradation are critical.
特性
CAS番号 |
88330-99-8 |
|---|---|
分子式 |
C30H46Cl2O2Si |
分子量 |
537.7 g/mol |
IUPAC名 |
dichloro-bis(2,6-ditert-butyl-4-methylphenoxy)silane |
InChI |
InChI=1S/C30H46Cl2O2Si/c1-19-15-21(27(3,4)5)25(22(16-19)28(6,7)8)33-35(31,32)34-26-23(29(9,10)11)17-20(2)18-24(26)30(12,13)14/h15-18H,1-14H3 |
InChIキー |
BRFNJVLAMHAKST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Si](OC2=C(C=C(C=C2C(C)(C)C)C)C(C)(C)C)(Cl)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


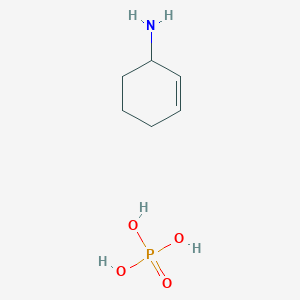
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)

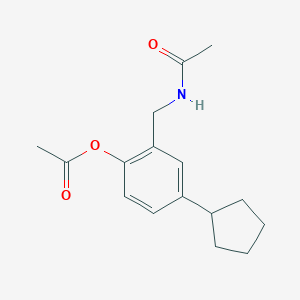

![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
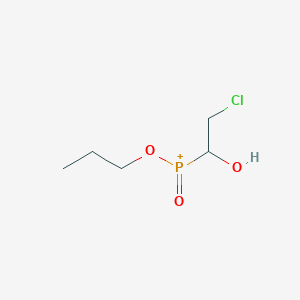
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
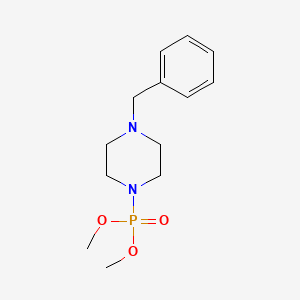
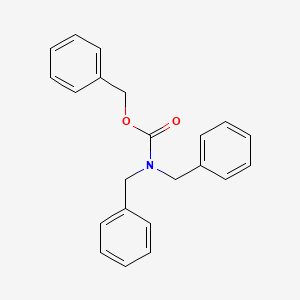
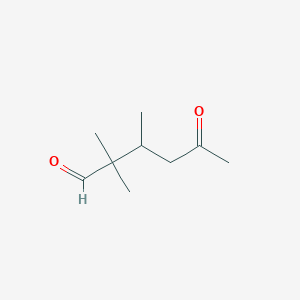
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)
